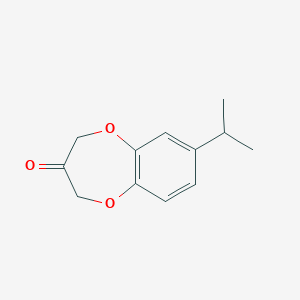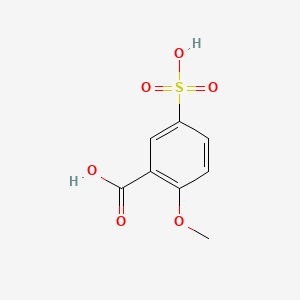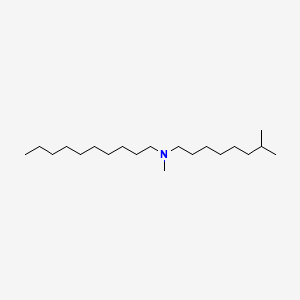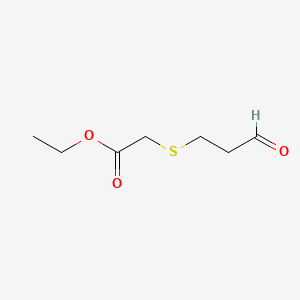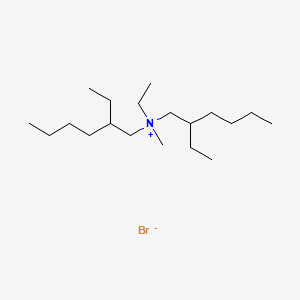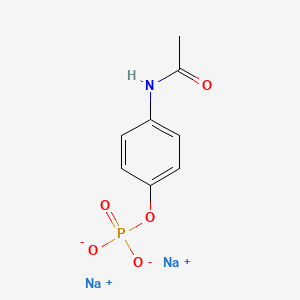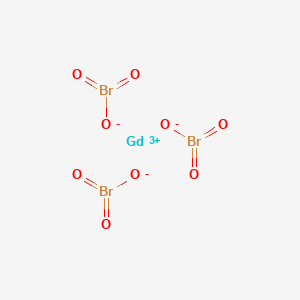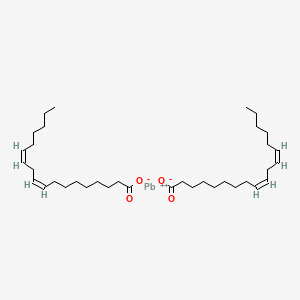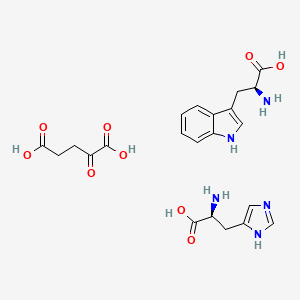
Custodiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used for myocardial protection during complex cardiac surgeries and for organ preservation in transplant surgeries . Custodiol is favored for its ability to provide prolonged myocardial protection with a single dose, making it particularly attractive for minimally invasive cardiac procedures .
Vorbereitungsmethoden
Custodiol is prepared by combining several key components in specific proportions. The main ingredients include sodium chloride, potassium chloride, potassium hydrogen 2-ketoglutarate, magnesium chloride, histidine, tryptophan, mannitol, and calcium chloride . These components are dissolved in sterile water for injection, and the solution is adjusted to a pH of 7.02-7.20 at 25°C . The preparation process involves careful control of the reaction conditions to ensure the stability and efficacy of the solution.
Analyse Chemischer Reaktionen
Custodiol undergoes various chemical reactions, primarily involving its components. The solution is designed to minimize ion gradient shifts and buffer the extracellular space, which helps in maintaining the stability of the preserved organs . The major reactions include:
Oxidation and Reduction: This compound contains antioxidants like histidine, which help in reducing oxidative stress during organ preservation.
Substitution Reactions: The solution’s components, such as potassium and magnesium ions, can undergo substitution reactions to maintain ionic balance.
Buffering Reactions: Histidine acts as a buffer to maintain the pH of the solution, which is crucial for the stability of the preserved organs.
Wissenschaftliche Forschungsanwendungen
Custodiol has a wide range of scientific research applications, particularly in the fields of medicine and biology:
Cardiac Surgery: this compound is extensively used for myocardial protection during complex cardiac surgeries.
Organ Preservation: this compound is used for preserving donor organs, such as the heart, liver, kidneys, and pancreas, during transplantation.
Cryopreservation: This compound is being explored for its potential in isochoric freezing and supercooling preservation of biological matter.
Research Studies: This compound is used in various research studies to investigate its efficacy and safety compared to other cardioplegic solutions.
Wirkmechanismus
Custodiol works by inactivating organ function through the withdrawal of extracellular sodium and calcium, along with intense buffering of the extracellular space using histidine . This mechanism helps in prolonging the period during which organs can tolerate the interruption of blood and oxygen supply. The solution minimizes ion gradient shifts and reduces energy consumption, thereby protecting the organs from ischemic injury .
Vergleich Mit ähnlichen Verbindungen
Custodiol is often compared with other cardioplegic solutions, such as Plegisol and Del Nido cardioplegia:
Del Nido Cardioplegia: Studies have shown that this compound provides equivalent or better protection compared to Del Nido cardioplegia in minimally invasive mitral valve surgery.
This compound-N:
This compound’s unique composition and prolonged protection make it a valuable solution for both cardiac surgery and organ preservation.
Eigenschaften
CAS-Nummer |
674309-46-7 |
|---|---|
Molekularformel |
C22H27N5O9 |
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-oxopentanedioic acid |
InChI |
InChI=1S/C11H12N2O2.C6H9N3O2.C5H6O5/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;7-5(6(10)11)1-4-2-8-3-9-4;6-3(5(9)10)1-2-4(7)8/h1-4,6,9,13H,5,12H2,(H,14,15);2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H2,(H,7,8)(H,9,10)/t9-;5-;/m00./s1 |
InChI-Schlüssel |
ZWGNFOFTMJGWBF-VZSHSMSCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N.C(CC(=O)O)C(=O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C(CC(=O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



